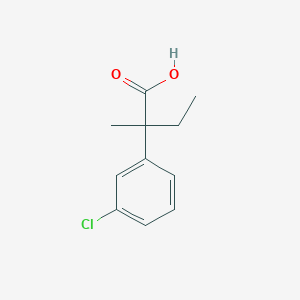
2-(3-Chlorophenyl)-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-2-methylbutanoic acid is an organic compound with a molecular formula of C10H11ClO2 It is a derivative of butanoic acid, where the butyl group is substituted with a 3-chlorophenyl and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-methylbutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorotoluene with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or nitration can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 3-chlorophenyl-2-methylbutanone or 3-chlorophenyl-2-methylbutanoic acid.
Reduction: Formation of 2-(3-chlorophenyl)-2-methylbutanol or 2-(3-chlorophenyl)-2-methylbutane.
Substitution: Formation of 2-(3-bromophenyl)-2-methylbutanoic acid or 2-(3-nitrophenyl)-2-methylbutanoic acid.
科学研究应用
2-(3-Chlorophenyl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-2-methylbutanoic acid
- 2-(3-Bromophenyl)-2-methylbutanoic acid
- 2-(3-Nitrophenyl)-2-methylbutanoic acid
Comparison
Compared to its analogs, 2-(3-Chlorophenyl)-2-methylbutanoic acid may exhibit unique properties due to the presence of the chlorine substituent at the meta position This can influence its reactivity, biological activity, and overall stability
属性
IUPAC Name |
2-(3-chlorophenyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-11(2,10(13)14)8-5-4-6-9(12)7-8/h4-7H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAYQMKGFRATIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
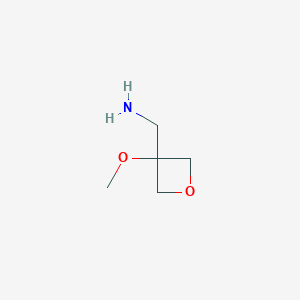
![6,7-Dihydro-5H-[2]pyrindin-7-ylamine](/img/structure/B7968710.png)
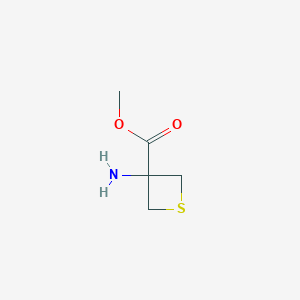
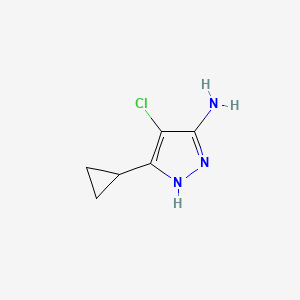
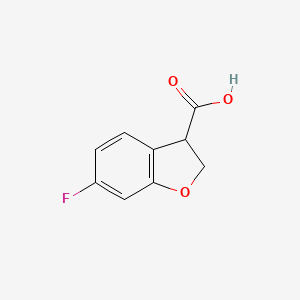
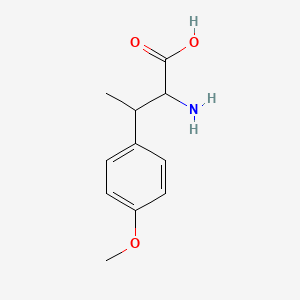
![6-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7968753.png)
![4-Methyl-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine](/img/structure/B7968758.png)
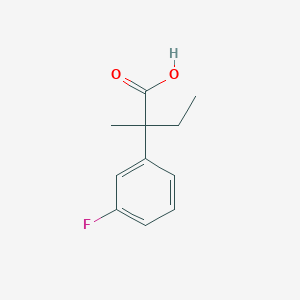
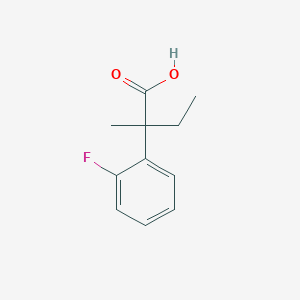
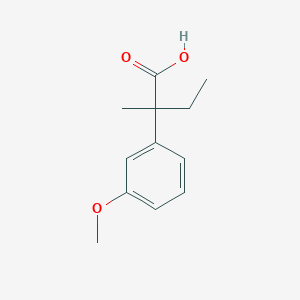
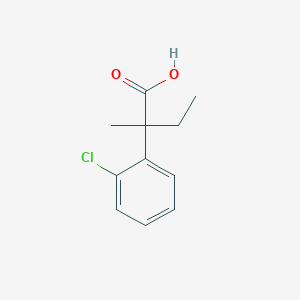
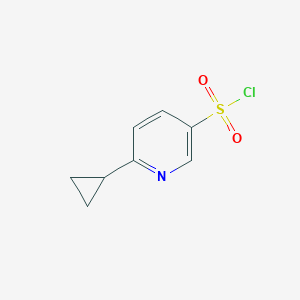
![5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7968802.png)
